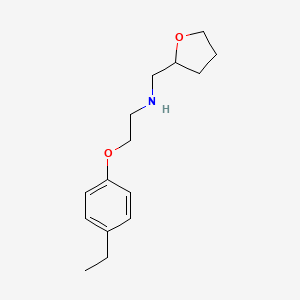
2-(4-Ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-ethanamine
Vue d'ensemble
Description
The compound “2-(4-Ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-ethanamine” is an organic compound composed of an ethylphenol group, a tetrahydrofuran group, and an ethanamine group. These groups are common in many organic compounds and have various properties and uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The ethylphenol and tetrahydrofuran groups are both aromatic, which could influence the compound’s reactivity and stability. The ethanamine group could make the compound a weak base .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is stored or used. The aromatic groups could potentially undergo electrophilic substitution reactions, while the amine group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic groups could increase its stability, while the amine group could give it basic properties .Applications De Recherche Scientifique
Neurochemical Pharmacology
A study by Eshleman et al. (2018) explored the pharmacological characteristics of various psychoactive substances, including 2-(4-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-ethanamine, focusing on their actions as agonists at 5-HT2A receptors. These compounds showed high affinity and full efficacy at 5-HT2A and 5-HT2C receptors, akin to hallucinogens, with subnanomolar to low nanomolar potencies similar to lysergic acid diethylamide (LSD) (Eshleman et al., 2018).
Metabolism and Cytochrome P450 Enzymes
Nielsen et al. (2017) investigated the metabolism of 2-(4-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-ethanamine, identifying cytochrome P450 enzymes (CYP3A4 and CYP2D6) as major players in its metabolic pathway. The study provided insights into potential drug-drug interactions and the metabolic transformations of this compound (Nielsen et al., 2017).
Synthetic Routes
Luo et al. (2008) developed a novel synthetic route for a similar compound, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, highlighting the convenience and economy of accessing this intermediate in the production of Silodosin, a medication for benign prostatic hyperplasia (Luo et al., 2008).
Clinical Applications in Cancer Treatment
Reyno et al. (2004) reported on a phase III trial of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE; tesmilifene) combined with doxorubicin, which showed significant improvement in overall survival in metastatic/recurrent breast cancer. This study highlights the potential clinical applications of compounds structurally similar to 2-(4-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-ethanamine in oncology (Reyno et al., 2004).
Targeting Breast Tumor Initiating Cells
Deng et al. (2009) explored the efficacy of N,N-Diethyl-2-[4-(Phenylmethyl)Phenoxy]Ethanamine/Tesmilifene in targeting breast tumor-initiating cells (TICs). The study found that continuous treatment with this compound alone directly targets breast TICs, providing a rationale for further investigation in breast cancer treatment (Deng et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-ethylphenoxy)-N-(oxolan-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-2-13-5-7-14(8-6-13)18-11-9-16-12-15-4-3-10-17-15/h5-8,15-16H,2-4,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQOPUMKMWQXNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



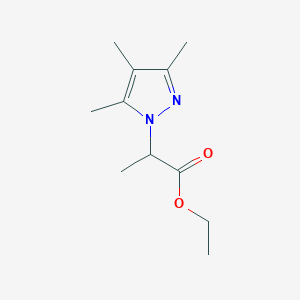
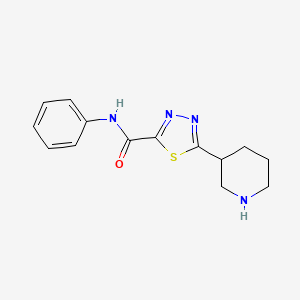
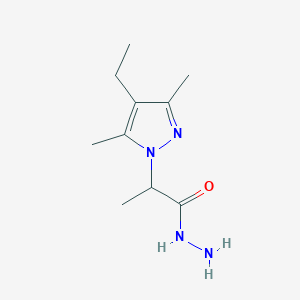
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile](/img/structure/B1391195.png)
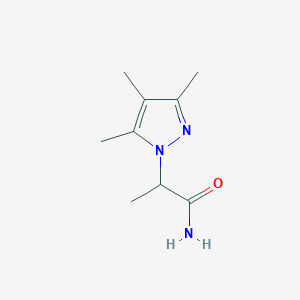
![Tert-butyl 2-(4-methoxyphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391201.png)
![Tert-butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391202.png)
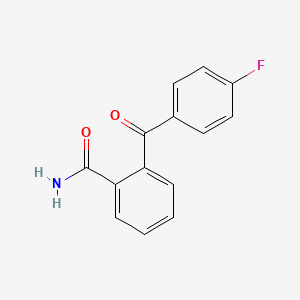
![Tert-butyl 2-(4-tert-butylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391204.png)
![tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate](/img/structure/B1391205.png)
![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1391206.png)
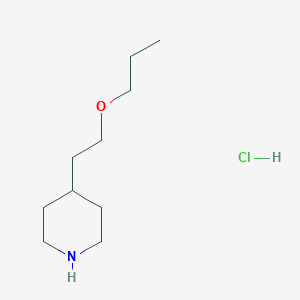
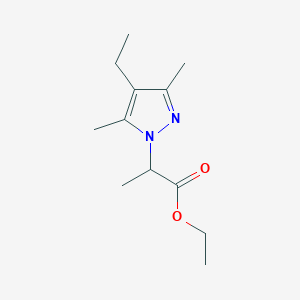
![(4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}phenoxy)acetic acid](/img/structure/B1391212.png)